Aniline;benzoic acid

Description

Significance of Aniline (B41778) and Benzoic Acid as Fundamental Aromatic Building Blocks

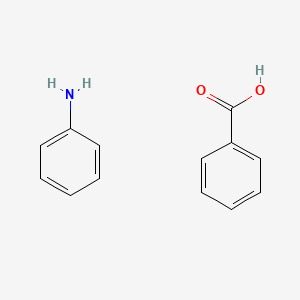

Aniline and benzoic acid are archetypal aromatic compounds, each possessing a benzene (B151609) ring substituted with a functional group that imparts distinct chemical properties. nih.govresearchgate.net The benzene ring itself provides a rigid, planar scaffold that is common to a wide range of natural products and synthetic compounds, including many pharmaceuticals and materials. nih.gov

Aniline, with its amino group (-NH₂), is the simplest aromatic amine. brainly.in The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, which influences its reactivity. researchgate.net It serves as a precursor for numerous dyes, polymers, and pharmaceuticals. sci-hub.se Benzoic acid, conversely, is the simplest aromatic carboxylic acid, featuring a carboxyl group (-COOH) attached to the benzene ring. quora.com This group is acidic and can participate in a variety of reactions, most notably the formation of esters and amides. quora.com Benzoic acid and its derivatives are also utilized as food preservatives and are integral to the synthesis of many medicinal compounds. preprints.org

The fundamental nature of these two molecules lies in their ability to be readily modified at either the functional group or the aromatic ring, allowing for the systematic alteration of their properties to suit specific applications. rsc.orgnih.gov

Table 1: Physicochemical Properties of Aniline

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅NH₂ |

| Molar Mass | 93.13 g/mol |

| Appearance | Colorless to yellowish oily liquid |

| Melting Point | -6 °C |

| Boiling Point | 184 °C |

| Solubility in Water | Slightly soluble |

Table 2: Physicochemical Properties of Benzoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅COOH |

| Molar Mass | 122.12 g/mol |

| Appearance | Colorless crystalline solid |

| Melting Point | 122 °C |

| Boiling Point | 249 °C |

| Solubility in Water | Slightly soluble |

The Amide Bond as a Central Motif in Aniline-Benzoic Acid Chemistry

The reaction between the amino group of aniline and the carboxyl group of benzoic acid to form an amide bond is a cornerstone of their combined chemistry. This reaction results in the formation of benzanilide (B160483), a molecule that exemplifies the stable linkage connecting these two fundamental building blocks. orientjchem.org The amide bond is a highly stable functional group due to resonance stabilization between the nitrogen lone pair and the carbonyl group, making it a prevalent feature in peptides, proteins, and many synthetic polymers and pharmaceuticals. uomustansiriyah.edu.iq

The formation of benzanilide from aniline and benzoic acid can be achieved through several synthetic routes. A common laboratory method is the Schotten-Baumann reaction, which typically involves reacting aniline with benzoyl chloride (an activated form of benzoic acid) in the presence of a base like aqueous sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. brainly.inuomustansiriyah.edu.iq Direct condensation of aniline and benzoic acid is also possible, though it often requires catalysts and heat to drive the dehydration reaction. dntb.gov.ua

The robustness and planarity of the amide bond significantly influence the three-dimensional structure and properties of the resulting molecules, making it a key architectural element in the design of functional materials and bioactive compounds.

Scope of Academic Inquiry into Aniline and Benzoic Acid Interactions

The academic investigation into the interactions between aniline and benzoic acid is extensive and multifaceted. Research in this area can be broadly categorized into several key themes:

Synthetic Methodology: A significant portion of research focuses on developing new and improved methods for forming the amide bond between aniline and benzoic acid derivatives. This includes the exploration of various catalysts, such as those based on titanium, palladium, and ruthenium, to achieve higher yields, better selectivity, and milder reaction conditions. dntb.gov.uarsc.org For instance, studies have investigated the use of boric acid as a simple and readily available catalyst for this amidation reaction. nih.gov

Kinetic and Mechanistic Studies: Understanding the kinetics and mechanism of the amidation reaction is crucial for optimizing synthetic processes. Researchers have studied the influence of factors such as temperature, solvent, and the nature of substituents on the reaction rate. researchgate.netresearchgate.net For example, kinetic studies on the titanium tetrabutoxide-catalyzed reaction between benzoic acid and aniline have explored the effect of water on the catalyst's activity. researchgate.net Mechanistic investigations have also delved into the role of different metal catalysts in directing the regioselectivity of reactions on the aniline or benzoic acid rings. rsc.orgwebsite-files.com

Supramolecular Chemistry and Co-crystal Formation: Beyond covalent bond formation, the non-covalent interactions between aniline and benzoic acid are also a subject of study. The acidic proton of benzoic acid and the basic nitrogen of aniline can lead to the formation of salts or co-crystals, where the molecules are held together by hydrogen bonds and other intermolecular forces. acs.orgdergipark.org.tr These studies are relevant to the field of crystal engineering, which seeks to design and synthesize solid-state materials with desired properties. nih.gov

Interdisciplinary Research Interface of Aniline-Benzoic Acid Systems

The chemistry of aniline and benzoic acid extends far beyond traditional organic synthesis, finding applications in a variety of interdisciplinary fields:

Medicinal Chemistry: Derivatives of aniline and benzoic acid are prevalent in pharmaceuticals. acs.orgnih.gov The benzanilide scaffold, for instance, is found in a number of bioactive compounds. website-files.com Research in this area involves the synthesis of libraries of aniline-benzoic acid derivatives and screening them for therapeutic activity, such as anticancer or antimicrobial properties. preprints.orgwebsite-files.com Late-stage functionalization, a strategy to modify complex drug-like molecules, has been applied to benzoic acids to introduce aniline-like functionalities, accelerating the drug discovery process. nih.govnih.gov

Materials Science and Polymer Chemistry: Aniline is a key monomer in the production of polyaniline, a conducting polymer with applications in electronics, sensors, and anticorrosion coatings. rroij.comresearchgate.net The incorporation of benzoic acid derivatives, such as aminobenzoic acids, into aniline polymers allows for the tuning of the resulting material's properties, such as solubility and conductivity. researchgate.netresearchgate.netuss.cldocumentsdelivered.com These copolymers have been investigated for various applications, including the development of new sensors and materials with enhanced thermal stability. researchgate.netuss.cl

Environmental Science: The environmental fate and degradation of aniline and benzoic acid are also areas of active research. Studies have investigated their adsorption and degradation in soil, which is important for understanding their environmental impact. osti.gov The interactions of these compounds in different environmental matrices are complex and are influenced by factors such as soil type and pH.

Structure

2D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

aniline;benzoic acid |

InChI |

InChI=1S/C7H6O2.C6H7N/c8-7(9)6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5H,(H,8,9);1-5H,7H2 |

InChI Key |

NNNDGNSOCBWTJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)N |

Origin of Product |

United States |

Fundamental Intermolecular Interactions and Supramolecular Architectures

Hydrogen Bonding Networks within Aniline (B41778) and Benzoic Acid Assemblies

Hydrogen bonds are the principal directional forces governing the association of aniline and benzoic acid molecules. The acidic proton of the carboxylic acid group in benzoic acid and the protons on the amino group of aniline act as hydrogen bond donors, while the oxygen atoms of the carboxyl group and the nitrogen atom of the amino group serve as acceptors. This donor-acceptor complementarity leads to the formation of robust and predictable hydrogen-bonded motifs.

Carboxylic Acid Dimer Formation in Benzoic Acid Systems

A characteristic and highly stable motif in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds. In the context of aniline-benzoic acid assemblies, while the primary interaction is often between the acid and the amine, the carboxylic acid dimer synthon can still be a competing or coexisting feature, particularly in systems with varying stoichiometries or in the presence of other interacting species. The robustness of this homosynthon is a key consideration in the design of co-crystals involving benzoic acid.

N-H···O Hydrogen Bonds in Amide Formation and Salt Bridges

The interaction between the acidic carboxylic acid group of benzoic acid and the basic amino group of aniline is a classic example of an acid-base reaction that can lead to either salt formation (anilinium benzoate) or, under dehydration conditions, the formation of an amide (benzanilide). In the solid state, such as in the crystal structure of 2-aminoanilinium benzoate (B1203000), strong N-H···O hydrogen bonds are observed between the anilinium cation and the benzoate anion. These interactions are crucial in defining the crystal lattice. For instance, in 2-aminoanilinium benzoate, N-H···O hydrogen bonds form a ring motif and generate chains that propagate through the crystal. nih.gov

The formation of these strong hydrogen bonds can be characterized by specific bond distances and angles, as detailed in the table below, derived from the crystal structure of a closely related anilinium benzoate derivative.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1C···O1 | 0.89 | 1.83 | 2.699 | 166 |

| N1-H1B···O1 | 0.89 | 1.94 | 2.815 | 168 |

| N1-H1A···O2 | 0.89 | 1.90 | 2.753 | 161 |

| Data from the crystal structure of 2-aminoanilinium benzoate. nih.gov |

Influence of Solvent on Hydrogen Bonding Interactions

The choice of solvent can significantly influence the formation and stability of hydrogen-bonded assemblies of aniline and benzoic acid. In polar, protic solvents like water, the solvent molecules themselves are strong hydrogen bond donors and acceptors. They can compete with the intermolecular hydrogen bonds between aniline and benzoic acid, potentially solvating the individual molecules and hindering their association. For instance, in aqueous solutions, both aniline and benzoic acid form extensive hydrogen bonds with surrounding water molecules. nih.gov

Conversely, in non-polar, aprotic solvents, the intermolecular hydrogen bonds between aniline and benzoic acid are more favored. The absence of competing interactions from the solvent allows for the full expression of the hydrogen bonding potential between the solute molecules, promoting the formation of dimers, chains, and other supramolecular assemblies. Studies on related systems in non-polar solvents like carbon tetrachloride have shown that intermolecular hydrogen bonding is the dominant interaction.

Aromatic Stacking Interactions (π-π Interactions)

In addition to hydrogen bonding, the aromatic rings of aniline and benzoic acid engage in π-π stacking interactions. These non-covalent interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings and are a significant contributor to the cohesive energy of the crystal lattice.

Factors Influencing π-π Stacking Efficiency

π-π stacking is a critical non-covalent interaction that contributes to the stability of supramolecular structures involving aniline and benzoic acid. The efficiency of this interaction is not constant and is influenced by several factors, including the electronic nature of substituents on the aromatic rings and the properties of the solvent used during crystal formation.

Substituent Effects: The presence of substituents on the phenyl rings of aniline or benzoic acid can significantly modulate the strength of π-π stacking interactions. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the quadrupole moment of the aromatic rings, thereby affecting their stacking arrangement.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2) or cyano (-CN) groups decrease the electron density of the π-system. This can lead to more favorable π-π stacking interactions by reducing electrostatic repulsion between the electron clouds of adjacent rings.

Electron-Donating Groups (EDGs): Groups like methyl (-CH3) or amino (-NH2) increase the π-electron density, which can increase the electrostatic repulsion and potentially weaken the stacking interaction.

The interplay of these electronic effects determines the preferred stacking geometry, which can range from perfectly face-to-face to parallel-displaced or T-shaped arrangements to minimize repulsion and maximize attraction.

Solvent Effects: The solvent plays a pivotal role in the co-crystallization process and can influence the prevalence and geometry of π-π stacking. The polarity of the solvent can affect the solubility of the aniline and benzoic acid components and can also compete for interaction sites, thereby influencing the final supramolecular assembly. For instance, in the crystallization of p-aminobenzoic acid, a molecule with functionalities similar to the aniline-benzoic acid system, solvents like nitromethane (B149229) have been shown to disrupt π-π stacking interactions that are dominant in other solvents. researchgate.netmanchester.ac.uk This disruption can alter the crystal morphology and even lead to the formation of solvates where solvent molecules are incorporated into the crystal lattice. researchgate.netmanchester.ac.uk Similarly, for benzoic acid crystallization, the aspect ratio of the crystals has been observed to decrease with increasing solvent polarity, indicating a significant influence of the solvent on the crystal growth habits which are directed by intermolecular interactions like π-π stacking. rsc.orgresearchgate.net

Interactive Table: Factors Affecting π-π Stacking Efficiency

| Factor | Influence on π-π Stacking | Expected Outcome in Aniline-Benzoic Acid Systems |

| Substituents | ||

| Electron-Withdrawing Groups (e.g., -NO2) | Decrease π-electron density, reducing repulsion. | Enhanced stacking interactions, potentially leading to more compact crystal packing. |

| Electron-Donating Groups (e.g., -CH3) | Increase π-electron density, increasing repulsion. | Weaker or more offset stacking, potentially favoring other intermolecular interactions. |

| Solvent | ||

| Polar Solvents | Can form strong interactions with solute molecules, potentially disrupting solute-solute π-π stacking. | May lead to different polymorphs or solvate formation. Can alter crystal morphology. rsc.orgresearchgate.net |

| Non-polar Solvents | Weaker interactions with solute, may favor solute-solute π-π stacking. | Can promote the formation of structures where π-π stacking is a dominant packing force. |

Dative Interactions and Metal-Ligand Coordination

Beyond hydrogen bonding and π-π stacking, dative interactions, particularly in the form of metal-ligand coordination, are significant in the chemistry of aniline and benzoic acid. These interactions involve the donation of a lone pair of electrons from the nitrogen atom of the amino group or an oxygen atom of the carboxyl group to a vacant orbital of a metal center.

The functional groups of aniline and benzoic acid exhibit distinct interaction mechanisms with the surfaces of metal nanoparticles, such as gold (Au).

Theoretical studies on the interaction of substituted aromatic compounds with a gold nanoparticle (modeled as an Au32 cluster) have provided detailed insights. rsc.org The amino group (-NH2) of aniline primarily engages in dispersive interactions with the gold surface. rsc.org In contrast, the carboxylic acid group (-COOH) of benzoic acid can form a strong dative interaction with the gold nanoparticle. rsc.org This stronger interaction with the carboxyl group can dictate the orientation of the benzoic acid molecule on the nanoparticle surface, favoring a more flat configuration where the aromatic plane is nearly parallel to the gold surface to maximize this interaction. rsc.org Aniline, with its weaker dispersive interaction, tends to adopt a slightly tilted orientation. rsc.org

When considering the aniline-benzoic acid system, a competitive adsorption scenario is expected on a metal nanoparticle surface. The stronger dative interaction of the benzoic acid's carboxyl group would likely lead to its preferential binding to the nanoparticle. The nature of this interaction is crucial for the functionalization and stabilization of metal nanoparticles. For instance, benzoic acid derivatives have been used as capping agents in the synthesis of gold and iron oxide nanoparticles, where the carboxyl group plays a key role in binding to the nanoparticle surface and controlling particle size and stability. researchgate.netsamipubco.com Similarly, aniline has been employed in the preparation of gold nanoparticles, where it can also act as a reducing agent. mdpi.com

Interactive Table: Interaction of Aniline and Benzoic Acid with Gold Nanoparticles

| Molecule | Functional Group | Primary Interaction Type with Au Nanoparticle | Resulting Orientation |

| Aniline | Amino (-NH2) | Dispersive rsc.org | Slightly tilted rsc.org |

| Benzoic Acid | Carboxylic Acid (-COOH) | Dative rsc.org | Relatively flat, parallel to the surface rsc.org |

In the realm of catalysis, the coordination of the functional groups of aniline and benzoic acid derivatives to metal centers is a fundamental step in many synthetic transformations. Palladium-catalyzed C-H activation reactions are a prime example where this coordination is instrumental.

In these reactions, the amino group of aniline derivatives or the carboxyl group of benzoic acid derivatives can act as a directing group, coordinating to the palladium catalyst. This coordination brings the metal center in close proximity to a specific C-H bond on the aromatic ring, facilitating its cleavage and subsequent functionalization.

For example, in the ortho-carbonylation of aniline derivatives, the amino group coordinates to the Pd(II) catalyst, directing the carbonylation to the ortho position. Similarly, in C-H arylation reactions of aniline carbamates, the directing group facilitates the formation of a palladacycle intermediate, which is key to the catalytic cycle. The carboxylate group of benzoic acids is also a well-established directing group for palladium-catalyzed C-H functionalization reactions, including alkylation and arylation. The reaction often proceeds through a cyclic palladium intermediate formed by the carboxyl-directed C-H bond activation.

The efficiency of these catalytic processes can be influenced by additives, such as strong acids, which can enhance the coordination of the directing group to the palladium catalyst and lower the energy barrier for C-H activation.

Supramolecular Synthons in Aniline-Benzoic Acid Derived Systems

The concept of supramolecular synthons is a cornerstone of crystal engineering, providing a framework for understanding and predicting the assembly of molecules in the solid state. Synthons are robust and recurring patterns of intermolecular interactions.

In systems containing aniline and benzoic acid, the formation of both homosynthons and heterosynthons is possible.

Homosynthons: These are supramolecular synthons formed from identical functional groups. In the context of the aniline-benzoic acid system, the most common homosynthons would be the carboxylic acid dimer, formed through O-H···O hydrogen bonds, and a potential (though generally weaker) amine-amine interaction via N-H···N hydrogen bonds.

Heterosynthons: These are formed from different but complementary functional groups. The primary heterosynthon expected in an aniline-benzoic acid cocrystal is the carboxylic acid-amine synthon, typically involving N-H···O and O-H···N hydrogen bonds.

The formation of a cocrystal versus a simple mixture or a salt is often dictated by the relative stability and preference for forming heterosynthons over homosynthons. Carboxylic acids are particularly important in crystal engineering because their donor-acceptor geometry facilitates the construction of both robust homosynthons and heterosynthons with various nitrogen-containing compounds. researchgate.net

The predictable nature of supramolecular synthons allows for the rational design and engineering of specific crystalline architectures. In the aniline-benzoic acid system, the competition between the acid-acid homosynthon and the acid-amine heterosynthon is a key design element.

Generally, the formation of supramolecular heterosynthons is favored over homosynthons, which is a driving force for cocrystallization. researchgate.net By choosing appropriately substituted aniline and benzoic acid derivatives, it is possible to fine-tune the intermolecular interactions and direct the assembly towards a desired supramolecular motif. For instance, introducing additional hydrogen bond donors or acceptors can create more complex and hierarchical hydrogen-bonded networks.

Studies on related systems, such as aniline-phenol cocrystals, have demonstrated the successful design of complex motifs like a closed cyclic hydrogen-bonded tetramer synthon. nih.govnih.gov In these systems, a combination of hydrogen bonding and π-π stacking leads to the formation of extended, stable octamer synthons. nih.govnih.gov A similar strategic approach can be envisioned for aniline-benzoic acid systems, where the interplay of the primary acid-amine heterosynthon and π-π stacking interactions could be exploited to build specific and predictable supramolecular architectures. The selection of coformers and crystallization conditions is crucial in guiding the self-assembly process towards the intended motif.

Advanced Synthetic Methodologies and Reaction Pathways

Direct Amidation Reactions between Aniline (B41778) and Benzoic Acid Derivatives

Direct amidation involves the condensation of a carboxylic acid and an amine to form an amide with the concurrent removal of a water molecule. While conceptually straightforward, the direct reaction between aniline and benzoic acid presents specific mechanistic hurdles and challenges.

The direct thermal condensation of aniline and benzoic acid to form benzanilide (B160483) is a challenging transformation that typically requires high temperatures. The reaction proceeds through a mechanism that involves the initial formation of an ammonium-carboxylate salt. At elevated temperatures, this salt can dehydrate to yield the corresponding amide. quora.com However, this process is often reversible, and the equilibrium may not favor the product under standard conditions.

The initial step is a rapid acid-base reaction between the acidic benzoic acid and the basic aniline to form anilinium benzoate (B1203000). For the reaction to proceed to the amide, this salt must be heated to a temperature high enough to drive off water. The nucleophilic attack of the amine on the carboxylic acid is generally slow at lower temperatures due to the deactivation of the amine through protonation and the formation of the resonance-stabilized carboxylate anion, which is a poor electrophile.

A primary obstacle in the direct amidation of aniline and benzoic acid is the formation of a stable carboxylate-ammonium salt. quora.com Aniline, being a weak base, reacts with the weak acid, benzoic acid, to form anilinium benzoate. This salt formation deactivates both reactants. The aniline is protonated to the anilinium ion, which is no longer nucleophilic, and the benzoic acid is deprotonated to the benzoate ion, which is a poor electrophile.

To overcome this, the reaction is often carried out at high temperatures to favor the decomposition of the salt and shift the equilibrium towards the amide. quora.com Another strategy involves the use of coupling agents or catalysts that can activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine, even in its protonated or salt form.

Catalytic Strategies for Amide Synthesis

To circumvent the challenges of direct thermal condensation, various catalytic systems have been developed to promote the amidation of aniline and benzoic acid under milder conditions. These strategies involve both transition metal and main group element catalysts.

Transition metal catalysts have been explored for their ability to facilitate C-N bond formation. While more commonly associated with cross-coupling reactions, certain palladium and copper complexes can catalyze the direct amidation of carboxylic acids. These catalysts can activate the carboxylic acid or facilitate the C-N bond-forming step through various mechanisms, though their application in the direct amidation of aniline and benzoic acid is less common than for other catalytic systems. Recent research has also demonstrated palladium-catalyzed meta-C-H halogenation of aniline and benzoic acid derivatives, showcasing the versatility of transition metals in modifying these core structures, which can then be subjected to amination.

Catalysts based on main group elements have proven to be highly effective for direct amidation reactions.

Boric Acid: Boron-based compounds, such as boric acid, are known to catalyze the direct condensation of carboxylic acids and amines. The mechanism is thought to involve the formation of an acylborate intermediate, which is more electrophilic than the free carboxylic acid and thus more reactive towards the amine.

Polybutoxytitanates and TiCl4: Titanium-based catalysts, including tetrabutoxytitanium and titanium tetrachloride (TiCl4), are effective promoters of amidation. nih.gov TiCl4, for instance, can be used in stoichiometric amounts or as a catalyst to facilitate the reaction between benzoic acid and aniline. nih.gov In one study, using TiCl4 in pyridine (B92270) at 85°C resulted in a 98% yield of N-phenylbenzamide in just two hours. nih.gov The reaction is believed to proceed through the formation of a titanium-carboxylate complex, which activates the carboxylic acid for nucleophilic attack.

Trivalent Phosphorus Compounds: Reagents like phosphorus trichloride (B1173362) (PCl3) can be used in catalytic amounts to promote the direct condensation of benzoic acid and aniline. researchgate.net The reaction is typically carried out at reflux in a suitable solvent like toluene (B28343) or xylene. researchgate.net

The following table summarizes the yields of N-phenylbenzamide obtained using different catalytic systems.

| Catalyst | Conditions | Yield (%) |

| TiCl4 | Pyridine, 85°C, 2h | 98 |

| PCl3 (catalytic) | Toluene/Xylene, reflux | Not specified |

Data sourced from a study on TiCl4-mediated amidation. nih.gov

Kinetic studies of these catalytic reactions provide valuable insights into the reaction mechanisms and the factors influencing the reaction rate. For instance, in the TiCl4-mediated amidation, the reaction completion in a short time at a relatively moderate temperature suggests a highly efficient catalytic cycle. nih.gov The electronic nature of substituents on both the benzoic acid and the aniline can significantly affect the reaction rate. Electron-withdrawing groups on the benzoic acid can enhance its electrophilicity, potentially leading to faster reaction rates, while electron-donating groups on the aniline can increase its nucleophilicity.

Influence of Substituents on Catalytic Activity

The catalytic synthesis of benzanilides from aniline and benzoic acid is significantly influenced by the nature and position of substituents on both aromatic rings. The electronic properties of these substituents can either accelerate or retard the reaction rate by altering the nucleophilicity of the aniline nitrogen and the electrophilicity of the benzoic acid carbonyl carbon.

Studies involving polybutoxytitanate catalysts in the acylation of substituted anilines with benzoic acid have shown complex correlations described by the Hammett equation. The reaction rates for anilines bearing electron-donating substituents (such as methyl or methoxy (B1213986) groups) show a negative correlation (ρ = –0.86), indicating that increased electron density on the nitrogen atom enhances its nucleophilicity and facilitates the reaction. Conversely, anilines with weak electron-accepting groups show a positive correlation (ρ = 1.12), while those with strong electron-accepting groups exhibit a sharp negative trend (ρ = –2.83). This complex behavior suggests that while nucleophilicity is important, factors like the potential for amide–imide tautomerism in the product, which can inhibit catalysis, also play a crucial role.

When considering substituents on benzoic acid, the situation is more straightforward. For the reaction of ortho-substituted benzoic acids with aniline, a good correlation with the Hammett equation is observed (ρ=1.93). researchgate.net This positive ρ value indicates that electron-withdrawing groups on the benzoic acid ring enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by aniline and thus increasing the reaction rate. However, very bulky ortho substituents can introduce steric hindrance, which may inhibit the reaction by impeding the approach of the aniline molecule or interfering with the formation of the catalytic complex. researchgate.netresearchgate.net

In the context of regioselective C-H hydroxylation of benzanilides, both steric and electronic factors, dictated by substituents, determine the reaction's outcome. acs.org Computational and experimental studies have shown that for reactions catalyzed by ruthenium (Ru), steric effects are dominant. In contrast, for palladium (Pd)-catalyzed reactions, electronic effects play a more significant role in directing the regioselectivity of the hydroxylation. acs.orgluxembourg-bio.com

Green Chemistry Approaches in Amide Synthesis

In recent years, the synthesis of benzanilides has seen a significant shift towards environmentally benign methods, aligning with the principles of green chemistry. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.net

A prominent green strategy is the use of solvent-free reaction conditions . researchgate.netorganic-chemistry.org Eliminating organic solvents, which are often the main source of chemical waste, drastically improves the environmental footprint of the synthesis. organic-chemistry.org Several catalytic systems have been developed that operate efficiently without a solvent. For instance, ZnO and boric acid have been used as effective catalysts for the direct amidation of benzoic acid and aniline under solvent-free conditions. researchgate.netorganic-chemistry.org

Microwave irradiation has emerged as another powerful tool for green amide synthesis. nih.gov When combined with a recyclable heterogeneous catalyst, such as palladium nanoparticles doped on montmorillonite (B579905) clay (Pd-clay), microwave-assisted synthesis allows for the rapid and efficient formation of benzanilides with excellent yields. organic-chemistry.orgpeptide.com This method offers advantages such as significantly shorter reaction times (minutes instead of hours), high selectivity, and operational simplicity. nih.govpeptide.com The catalyst can be easily recovered and reused multiple times with minimal loss of activity, further enhancing the sustainability of the process. organic-chemistry.org

Biocatalysis represents a frontier in green amide synthesis. Enzymes like Candida antarctica lipase (B570770) B (CALB) have been employed as biocatalysts for the direct amidation of carboxylic acids and amines. nih.gov These enzymatic methods are highly efficient, often proceed under mild conditions, and can produce amides with excellent conversions and yields, sometimes without the need for extensive purification. The use of green solvents, such as cyclopentyl methyl ether, further enhances the sustainability of this enzymatic approach. nih.gov

The development of heterogeneous, recyclable catalysts is a cornerstone of these green methodologies. They not only facilitate the reaction but also simplify product purification, often avoiding the need for column chromatography, which consumes large volumes of solvents. organic-chemistry.org

| Green Chemistry Approach | Catalyst/Method | Key Advantages |

| Solvent-Free Synthesis | Boric Acid, ZnO | Eliminates organic solvent waste, simple procedure. researchgate.netorganic-chemistry.org |

| Microwave Irradiation | Pd-doped Clay | Rapid reaction times, high yields, recyclable catalyst. organic-chemistry.orgpeptide.com |

| Biocatalysis | Candida antarctica lipase B (CALB) | Mild reaction conditions, high efficiency, reduced purification. nih.gov |

Indirect Amide Formation Pathways

Utilizing Activated Carboxylic Acid Derivatives (e.g., Anhydrides, Acyl Chlorides)

While direct catalytic amidation is preferred from a green chemistry perspective, indirect pathways involving the activation of benzoic acid are well-established and widely used methodologies. These methods typically involve converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or anhydride, which then readily reacts with aniline to form the amide bond. researchgate.net

The most common example of this approach is the Schotten-Baumann reaction , which utilizes benzoyl chloride, the acyl chloride derivative of benzoic acid. nih.gov In this reaction, aniline is treated with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide (B78521). The base serves two critical functions: it neutralizes the hydrochloric acid produced as a byproduct, preventing the protonation of the unreacted aniline, and it helps drive the reaction to completion. nih.gov

The mechanism involves the nucleophilic attack of the aniline nitrogen on the highly electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion to form the benzanilide product. While highly effective and often giving high yields, this method has drawbacks from a sustainability standpoint. The preparation of acyl chlorides often requires hazardous reagents like thionyl chloride or oxalyl chloride, and the process generates stoichiometric amounts of waste (e.g., hydrochloride salts), reducing its atom economy. researchgate.netiscientific.org

Specific Reagents for Tertiary Benzanilide Synthesis

The synthesis of tertiary benzanilides, where the amide nitrogen is disubstituted (e.g., N-alkyl-N-phenylbenzamide), presents a greater challenge than the synthesis of their secondary counterparts. The increased steric hindrance and lower nucleophilicity of secondary anilines (N-monoalkylated anilines) often lead to low yields with traditional methods. organic-chemistry.org To overcome this, specific and highly effective coupling reagents have been developed.

One such powerful reagent is dichlorotriphenylphosphorane (Ph₃PCl₂) . This reagent facilitates the one-step synthesis of various tertiary benzanilide derivatives in high yields from a broad range of substituted benzoic acids and N-monoalkylated anilines. organic-chemistry.org The reaction proceeds efficiently in a solvent like chloroform (B151607) without the need for additional additives. A key advantage of this method is its tolerance for various functional groups, including electron-withdrawing groups on the aniline ring or electron-donating groups on the benzoic acid ring, which are often problematic substrates. researchgate.net The proposed mechanism involves the in situ formation of a highly reactive acid chloride intermediate, which is then readily attacked by the secondary aniline. organic-chemistry.org

Other modern coupling reagents used for challenging amide bond formations, including those with less reactive anilines, include uronium/aminium salts like HBTU and HATU, or phosphonium (B103445) salts such as PyBOP. peptide.comresearchgate.net These reagents activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the sterically hindered secondary amine. nih.gov

| Reagent | Substrates | Key Features |

| Dichlorotriphenylphosphorane (Ph₃PCl₂) | N-monoalkylated anilines + Substituted benzoic acids | High yields, one-step process, tolerates diverse functional groups. researchgate.netorganic-chemistry.org |

| HATU/DIPEA | Electron-deficient anilines + Carboxylic acids | Effective coupling agent for unreactive amines. nih.gov |

| PyBOP | Sterically hindered amines and acids | Strong coupling agent, effective for difficult couplings. researchgate.net |

Regioselective Functionalization of Aniline and Benzoic Acid Scaffolds

Meta-C-H Halogenation Strategies

Directing the functionalization of aromatic rings to the meta position is a significant challenge in organic synthesis, as electronic factors typically favor ortho and para substitution, especially in electron-rich systems like aniline. slideshare.net However, advanced catalytic strategies have been developed to achieve regioselective meta-C-H halogenation of both aniline and benzoic acid derivatives.

A successful approach employs a palladium(II)-catalyzed reaction that utilizes a removable directing group to control the position of halogenation. For aniline derivatives, a readily cleavable nitrile-based directing group is installed on the nitrogen atom. This group orchestrates a sequence of C-H activations. While initial activation may occur at the ortho position, the use of a modified norbornene mediator facilitates the functionalization of the distal meta-C-H bond. slideshare.net

This methodology has been successfully applied to achieve both meta-C-H bromination and chlorination. The reaction for bromination uses N-bromophthalimide (NBP) as the bromine source and has been shown to tolerate a wide variety of substituents on the aniline ring, including those at the ortho, meta, and para positions. A similar strategy is also effective for the meta-C-H chlorination. Crucially, this method can be extended to benzoic acid derivatives, providing access to multiply halogenated compounds that are difficult to synthesize using conventional electrophilic aromatic substitution, which often requires harsh acidic conditions. The ability to introduce halogens at the meta position is highly valuable for the synthesis of complex molecules in pharmaceutical and materials science. slideshare.net

Ortho-Selective Amination of Arene Carboxylic Acids

Directing the amination of arene C–H bonds to the ortho position of a carboxylic acid group is a significant challenge in synthetic chemistry. rsc.orgcam.ac.uk Traditional methods often require harsh, strongly acidic conditions, while modern catalytic approaches may depend on specialized directing groups and expensive precious metals. rsc.orgresearchgate.net

A recently developed methodology offers a mild and straightforward route for the ortho-selective amination of arene carboxylic acids. rsc.orgresearchgate.net This technique is based on the facile rearrangement of acyl O-hydroxylamines and notably proceeds without the need for precious metal catalysts. rsc.org A wide variety of benzoic acid substrates are compatible with this reaction, which can also be applied to arene carboxylic acids with longer chains. researchgate.net

The process involves treating arene carboxylic acid-derived N–O reagents with trifluoroacetic acid, which induces a highly ortho-selective aminative rearrangement. nih.gov The reaction's efficiency can be enhanced by the addition of just 1 mol% of an iron catalyst. nih.gov Mechanistic investigations suggest the specific role of trifluoroacetic acid in generating the active aminating agent. rsc.org Two potential parallel mechanisms are proposed in the presence of the iron catalyst: one involving an iron-nitrenoid intermediate and another following a radical chain pathway. researchgate.net Regardless of the precise mechanism, high ortho-selectivity is consistently achieved, which is attributed to the directing effect or attractive interactions of the carboxylic acid group. rsc.orgresearchgate.net This method is particularly effective for electron-deficient benzoic acids and provides a direct pathway to valuable anthranilic acids. nih.gov

Regioselective Amination of Chlorobenzoic Acids

A chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the effective amination of 2-chlorobenzoic acids with aniline derivatives. nih.govacs.org This method is highly efficient, producing a wide array of N-aryl anthranilic acid derivatives in yields of up to 99%. nih.govsigmaaldrich.com A key advantage of this procedure is that it does not require the protection of the acid group. acs.org The reaction is robust, proceeding effectively with both electron-rich and electron-deficient aryl chlorides and anilines, including sterically hindered anilines like 2,6-dimethylaniline (B139824) and 2-tert-butylaniline. nih.govsigmaaldrich.com

A critical aspect of this reaction is its high regioselectivity; amination occurs exclusively when the halogen is in the ortho-position relative to the carboxylic acid moiety. nih.govacs.org For instance, the coupling of 2,4-dichlorobenzoic acid with 4-methoxyaniline results in amination only at the ortho-position, yielding the corresponding anthranilic acid in 86% yield. nih.gov Similarly, amination of 5-bromo-2-chlorobenzoic acid proceeds selectively at the chloro-substituted position. nih.govacs.org The ortho-carboxylate group is known to accelerate homogeneous copper-catalyzed exchange reactions, which contributes to the high regioselectivity observed. nih.govacs.org

The choice of base has a significant impact on the yield of the Cu/Cu₂O-catalyzed amination of 2-chlorobenzoic acid. nih.govacs.org A comparison of various bases in diethylene glycol as a solvent demonstrates a wide range of outcomes. nih.gov

| Base | Yield (%) | Reference |

|---|---|---|

| K₃PO₄ | 90 | nih.govacs.org |

| Na₂CO₃ | 72 | nih.govacs.org |

| NaOAc | 65 | nih.govacs.org |

| tert-BuOK | 30 | nih.govacs.org |

| Cs₂CO₃ | 15 | nih.govacs.org |

| 2,2,6,6-tetramethylpiperidine (TMP) | 5 | nih.govacs.org |

Polymerization and Copolymerization Involving Aniline and Aminobenzoic Acid

Copolymerization of aniline with substituted anilines, such as aminobenzoic acid, is a key strategy to overcome the processability issues associated with polyaniline, which is often insoluble in common solvents. rroij.comresearchgate.net This approach allows for the tailoring of the final material's composition and properties by controlling the monomer ratio in the feed solution. researchgate.net

Oxidative Copolymerization Techniques

Oxidative copolymerization is a common method for synthesizing copolymers of aniline and its derivatives. rroij.com For example, the copolymer of aniline with 2-methyl aniline has been synthesized using an oxidative method where a mixture of the monomers is dissolved in 1 M HCl and kept at 0-5 °C. rroij.com An aqueous solution of ammonium (B1175870) persulfate is then added dropwise with continuous stirring to initiate polymerization. rroij.com

Enzymatic methods also offer a green chemistry approach to polymerization. publichealthtoxicology.com Laccase, a "blue" oxidase enzyme, can catalyze the oxidative copolymerization of aniline and 3-aminobenzoic acid. publichealthtoxicology.com This reaction can be efficiently conducted in a deep eutectic solvent (DES) like betaine-glycerol mixed with a buffer. publichealthtoxicology.com Such enzymatic reactions are considered sustainable, and the resulting copolymers have shown strong inhibitory effects against the growth of Staphylococcus aureus and Escherichia coli. publichealthtoxicology.com

Impact of Monomer Ratios on Copolymer Properties

The ratio of monomers in the feed solution significantly influences the composition and properties of the resulting copolymer, largely due to the different reactivities of aniline and substituted anilines like aminobenzoic acid. researchgate.netresearchgate.net Generally, aminobenzoic acids are less reactive than aniline. researchgate.net

In the copolymerization of aniline and o-aminobenzylamine (ABA), it has been observed that a feed ratio of ABA to aniline ranging from 90:10 to 75:25 produces a copolymer with a consistent 1:1 ratio of the two monomers. uwaterloo.ca This indicates the higher reactivity of aniline. uwaterloo.ca As the proportion of aniline in the feed increases, the rate of polymer growth also increases. uwaterloo.ca

For copolymers of 2-methyl aniline and aniline, increasing the molar ratio of 2-methyl aniline improves the solubility of the resulting copolymer. rroij.com However, this improvement in solubility comes at the cost of electrical conductivity, which decreases as the amount of the substituted monomer increases. rroij.com This trade-off is a common theme in the functionalization of polyaniline. The steric hindrance caused by the substituent on the aniline ring can also affect the reaction yield. rroij.com

| Molar Ratio (Aniline:2-Methyl Aniline) | Yield (%) | Conductivity (S/cm) | Reference |

|---|---|---|---|

| 100:0 | 90.2 | 1.5 x 10⁻¹ | rroij.com |

| 75:25 | 85.3 | 1.1 x 10⁻² | rroij.com |

| 50:50 | 79.6 | 8.7 x 10⁻³ | rroij.com |

| 25:75 | 72.1 | 3.2 x 10⁻⁴ | rroij.com |

| 0:100 | 75.4 | 1.8 x 10⁻⁵ | rroij.com |

One-Pot Synthetic Approaches

While many syntheses involving aniline and benzoic acid are multi-step processes, one-pot procedures offer an efficient alternative by minimizing intermediate purification steps. quora.com One such route involves the conversion of aniline to benzonitrile (B105546), a direct precursor to benzoic acid. In this process, aniline is treated with sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl) to form the diazonium ion, which is then reacted with copper cyanide (CuCN). This sequence can be performed in a single reaction vessel. The resulting benzonitrile can then be hydrolyzed in a subsequent step to yield benzoic acid. quora.com Another approach to forming an amide linkage between benzoic acid and aniline involves direct condensation, which can be facilitated by reagents like thionyl chloride or dicyclohexylcarbodiimide (B1669883) (DCC) in a single step. researchgate.net

Reaction Mechanisms and Kinetic Studies

Nucleophilic Substitution Mechanisms in Amide Formation

The formation of benzanilide (B160483) from aniline (B41778) and benzoic acid proceeds through a nucleophilic acyl substitution mechanism. In this reaction, the nucleophilic amine (aniline) attacks the electrophilic carbonyl carbon of the carboxylic acid (benzoic acid). However, carboxylic acids are not highly reactive towards nucleophilic attack because the hydroxyl group (-OH) is a poor leaving group. libretexts.orglibretexts.org

The reaction is often initiated by an acid-base reaction between the basic aniline and the acidic benzoic acid to form a salt, anilinium benzoate (B1203000). quora.com At high temperatures, this salt can dehydrate to form the amide. quora.com

The general mechanism involves two key steps:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of aniline attacks the carbonyl carbon of benzoic acid. This leads to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, and the hydroxyl group is eliminated as a water molecule, reforming the carbonyl double bond and creating the final amide product. libretexts.orgmasterorganicchemistry.com

Due to the poor leaving group ability of the hydroxyl group, the reaction is typically facilitated in several ways:

Activation of the Carboxylic Acid: Benzoic acid can be converted into a more reactive derivative, such as an acyl chloride or anhydride. These derivatives have better leaving groups (e.g., Cl⁻), making the nucleophilic attack by aniline more favorable. quora.comnih.gov

Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the attack by the amine. libretexts.orgresearchgate.net

Catalysis: Lewis acids or other catalysts can be used to increase the electrophilicity of the carbonyl carbon. nih.govresearchgate.net

The direct thermal amidation is possible but often requires high temperatures to drive off the water formed during the reaction and shift the equilibrium towards the product. quora.comcore.ac.uk

Investigation of Reaction Intermediates

Understanding the intermediates formed during the reaction of aniline and benzoic acid is crucial for elucidating the precise mechanistic pathway and the role of catalysts.

In the reaction between separate aniline and benzoic acid molecules, a true zwitterionic intermediate is not typically formed. Instead, the initial interaction is an acid-base reaction, leading to the formation of an ion pair: the anilinium cation (C₆H₅NH₃⁺) and the benzoate anion (C₆H₅COO⁻). quora.com This salt, anilinium benzoate, is a distinct species from a zwitterion.

The sulphonation of aniline can produce sulphanilic acid, which does exist as a zwitterion, but this is a different chemical transformation and does not represent an intermediate in the direct amide formation from aniline and benzoic acid. byjus.com The key distinction is that in the aniline-benzoic acid reaction, the positive and negative charges reside on two separate molecules (an ion pair), whereas a zwitterion has these charges on different parts of a single molecule. byjus.comquora.com The pathway for amide formation from the anilinium benzoate salt involves the subsequent nucleophilic attack of aniline on a benzoic acid molecule (or the attack of a benzoate anion on a protonated aniline, which is less likely), rather than proceeding through a single zwitterionic intermediate.

To overcome the high activation energy of direct amide formation, various coordination complexes are used as catalysts. These catalysts, typically Lewis acids, function by activating the benzoic acid.

Several metal-based catalysts have been shown to be effective:

Titanium(IV) Chloride (TiCl₄): TiCl₄ acts as a strong Lewis acid. It coordinates to the carbonyl oxygen of benzoic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by aniline. Stoichiometric amounts of TiCl₄ in pyridine (B92270) have been shown to produce benzanilide in high yields. nih.gov Catalytic amounts have also been investigated, though they may result in lower yields without optimization. nih.gov

Zirconium(IV) Chloride (ZrCl₄): Similar to titanium compounds, zirconium catalysts can facilitate direct amidation. Studies have shown that ZrCl₄ can catalyze the reaction between benzoic acid and benzylamine, a related primary amine, indicating its potential for the aniline reaction. rsc.org

Niobium(V) Oxide (Nb₂O₅): As a heterogeneous Lewis acid catalyst, Nb₂O₅ has demonstrated high activity for the direct amidation of carboxylic acids with less reactive amines like aniline. researchgate.net The proposed mechanism involves the activation of the carbonyl group by Lewis acid sites on the surface of the Nb₂O₅. researchgate.net

Boric Acid and Boronic Acids: Boron-based catalysts are effective for dehydrative amide formation. researchgate.netrsc.org Boronic acids, for example, are thought to activate the carboxylic acid by forming a reactive acylboronate intermediate, which is then attacked by the amine. rsc.org

| Catalyst | Catalyst Type | Proposed Role in Aniline-Benzoic Acid Amidation |

|---|---|---|

| Titanium(IV) Chloride (TiCl₄) | Homogeneous Lewis Acid | Coordinates to carbonyl oxygen, increasing carbonyl electrophilicity. nih.gov |

| Niobium(V) Oxide (Nb₂O₅) | Heterogeneous Lewis Acid | Activates the carbonyl group via surface Lewis acid sites. researchgate.net |

| Boric Acid / Boronic Acids | Homogeneous Lewis Acid | Forms a reactive acylboronate intermediate to activate the carboxylic acid. rsc.org |

Elucidation of Catalytic Cycles

Catalytic cycles provide a detailed, step-by-step representation of how a catalyst participates in a reaction and is regenerated. For reactions involving aniline and benzoic acid derivatives, palladium-catalyzed and bifunctional catalysis models are particularly significant.

Palladium catalysts are widely used for C-H functionalization reactions, which allow for the formation of C-N bonds by activating a C-H bond on one of the aromatic rings. While distinct from direct amide condensation, these methods can couple aniline and benzoic acid derivatives.

A common mechanistic pathway for palladium-catalyzed ortho-C–H arylation of aniline derivatives involves several key steps: nih.gov

C-H Activation/Metalation: A directing group on the aniline substrate (such as a carbamate) directs the palladium(II) catalyst to an ortho C-H bond. This results in the formation of a five-membered palladacycle intermediate through an electrophilic metalation pathway. nih.govacs.org

Oxidative Addition: The palladacycle then reacts with a coupling partner. In some systems, the palladacycle undergoes oxidative addition, for instance, to an aryldiazonium salt, which can be derived from another aniline molecule. nih.govacs.org This step can potentially generate a hypervalent Pd(IV) or Pd(III) intermediate. nih.govacs.org

Reductive Elimination: The final step is the reductive elimination from the palladium intermediate, which forms the new C-C or C-N bond and regenerates the active Pd(II) catalyst, thus closing the catalytic cycle. nih.govacs.org

Recent developments have also focused on meta-C-H functionalization of aniline and benzoic acid derivatives, using specially designed directing groups to overcome the natural ortho/para selectivity. researchgate.netrsc.orgbohrium.com These reactions also proceed through palladium-catalyzed C-H activation cycles. researchgate.net

| Step | Description | Key Intermediate |

|---|---|---|

| 1. C-H Activation | Directed electrophilic insertion of Pd(II) into an ortho C-H bond of the aniline derivative. nih.gov | Palladacycle |

| 2. Oxidative Addition | The palladacycle reacts with the coupling partner, increasing the oxidation state of palladium. nih.govacs.org | Pd(IV) or Pd(III) Complex |

| 3. Reductive Elimination | Formation of the final product and regeneration of the Pd(II) catalyst. nih.govacs.org | Regenerated Pd(II) Catalyst |

Bifunctional catalysts possess two distinct active sites that work in concert to promote a reaction. In the context of amide formation, these catalysts can simultaneously activate both the carboxylic acid and the amine.

Silanol Catalysis: Triarylsilanols have been identified as effective catalysts for the direct amidation of carboxylic acids. acs.org In this model, the silanol acts as a bifunctional catalyst. The acidic Si-OH proton can activate the amine, while the Lewis acidic silicon center and the oxygen atom can coordinate with the carboxylic acid. This dual activation facilitates the nucleophilic attack and subsequent dehydration. Aniline, having lower nucleophilicity, shows modest catalytic activity in these systems compared to more basic amines. acs.org

Boronic Acid-Base Cooperative Catalysis: In some systems, a boronic acid catalyst works cooperatively with a base, such as N,N-dimethylaminopyridine N-oxide (DMAPO). rsc.org The boronic acid activates the carboxylic acid, while the basic co-catalyst activates the amine nucleophile. This cooperative model has been shown to be effective for the chemoselective amidation of certain substrates with aniline derivatives. rsc.org

These models highlight a more sophisticated approach to catalysis where the transition state is stabilized through multiple simultaneous interactions, leading to enhanced reaction rates under milder conditions.

Structure-Reactivity Relationships

The reactivity of the aniline-benzoic acid system is intricately linked to the electronic and steric properties of substituents on both aromatic rings. Quantitative relationships, such as those described by Hammett and Brønsted, provide valuable insights into the reaction mechanisms, while steric factors and proton migration pathways play crucial roles in determining the reaction outcomes.

Hammett and Brønsted Correlations

The Hammett equation, a linear free-energy relationship, is a powerful tool for quantifying the effect of meta- and para-substituents on the reactivity of aromatic compounds. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which indicates the sensitivity of the reaction to substituent effects).

In the context of the reaction between substituted anilines and benzoic acid, the Hammett plot reveals the nature of the transition state. For the polybutoxytitanate-catalyzed acylation of substituted anilines by benzoic acid, the Hammett plot is not linear over the entire range of substituents. Instead, it shows three distinct linear segments corresponding to different classes of substituents. researchgate.net This indicates a change in the rate-determining step or the reaction mechanism as the electronic nature of the substituent on the aniline ring varies.

Similarly, the Brønsted correlation, which relates the reaction rate to the acidity or basicity of one of the reactants, provides mechanistic insights. For the polybutoxytitanate-catalyzed acylation of aniline by ortho-substituted benzoic acids, the reaction shows a good correlation with both the Hammett and Brønsted equations. researchgate.netucj.org.ua A Brønsted coefficient (α) of 0.66 has been reported for this reaction, suggesting a significant degree of proton transfer in the transition state. researchgate.netucj.org.ua

| Reaction System | Substituent Group | Reaction Constant (ρ) |

|---|---|---|

| Substituted Anilines + Benzoic Acid (Polybutoxytitanate-catalyzed) | Electron-donating | -0.86 |

| Weakly electron-withdrawing | 1.12 | |

| Strongly electron-withdrawing | -2.83 | |

| Aniline + Ortho-substituted Benzoic Acids (Polybutoxytitanate-catalyzed) | Various ortho substituents | 1.93 |

| Aniline + Benzoic Acid (in the presence of meta- and para-substituted benzanilides) | Segment 1 | 0.478 |

| Segment 2 | -0.235 |

Steric Hindrance Effects on Reactivity

Steric hindrance, particularly from substituents at the ortho position, can significantly influence the rate and mechanism of the reaction between aniline and benzoic acid. This is often referred to as the "ortho effect".

In the case of ortho-substituted benzoic acids, bulky substituents can force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. This disrupts the resonance between the carboxyl group and the aromatic ring, which in turn affects the acidity of the benzoic acid and its reactivity towards aniline.

Research on the polybutoxytitanate-catalyzed acylation of aniline has shown that certain ortho-substituted benzoic acids exhibit lower than expected reactivity. Specifically, 2-nitrobenzoic acid and 1-naphthoic acid have been identified as having relatively low reactivity. researchgate.netucj.org.ua This is attributed to the significant steric hindrance posed by the ortho-nitro group and the fused ring system of the naphthoic acid, respectively. This steric bulk impedes the nucleophilic attack by aniline and may also interfere with the coordination of the acid to the catalyst. researchgate.netucj.org.ua

| Ortho-Substituted Benzoic Acid | Observed Reactivity | Reason for Steric Hindrance |

|---|---|---|

| 2-Nitrobenzoic Acid | Relatively low | Bulky nitro group at the ortho position |

| 1-Naphthoic Acid | Relatively low | Fused aromatic ring system causing significant steric bulk |

Proton Migration Pathways

The direct transfer of a proton from the carboxylic acid group of benzoic acid to the amino group of aniline is a key step. The mechanism of this transfer can be complex. In some systems involving benzoic acid derivatives, computational studies have suggested that proton exchange may occur via a Hydrogen Atom Transfer (HAT) mechanism. researchgate.net However, for the direct interaction between aniline and benzoic acid, the precise pathway is not definitively established and may involve intermediates or transition states where the proton is shared between the nitrogen and oxygen atoms.

Advanced Characterization and Structural Analysis

Spectroscopic Methodologies for Molecular Elucidation

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the molecular structure of the aniline-benzoic acid complex. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated, revealing the vibrational modes of the chemical bonds.

The formation of a complex between aniline (B41778) and benzoic acid, often resulting in the salt anilinium benzoate (B1203000), leads to significant and predictable shifts in the vibrational frequencies of their characteristic functional groups. These shifts provide clear evidence of the proton transfer from the carboxylic acid to the amine.

In a typical FTIR spectrum of the complex, the broad O-H stretching vibration of the benzoic acid dimer, usually observed between 2500 and 3300 cm⁻¹, disappears. stmarys-ca.edudocbrown.info Concurrently, new bands appear that are characteristic of the anilinium ion (C₆H₅NH₃⁺). The N-H stretching vibrations of the anilinium group are observed in the region of 2800-3200 cm⁻¹. The presence of these N-H stretches, along with the disappearance of the carboxylic O-H stretch, is a strong indicator of salt formation.

The carbonyl (C=O) stretching frequency of benzoic acid also experiences a significant shift. In pure benzoic acid, the C=O stretch appears as a strong, sharp peak around 1700 cm⁻¹. stmarys-ca.eduznaturforsch.com Upon deprotonation to form the benzoate anion, this band is replaced by two distinct asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The asymmetric stretch (νₐₛ(COO⁻)) typically appears around 1550-1610 cm⁻¹, and the symmetric stretch (νₛ(COO⁻)) is found in the 1385-1420 cm⁻¹ range.

The characteristic vibrations of the aniline molecule are also altered. The N-H stretching vibrations of free aniline, typically seen around 3350-3450 cm⁻¹, are absent in the complex. researchgate.net The aromatic C-H and C=C stretching vibrations from both the aniline and benzoic acid moieties are also present, typically in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. stmarys-ca.edustmarys-ca.edu

Table 1: Key IR/FTIR Vibrational Frequency Shifts in Aniline-Benzoic Acid Complex Formation

| Functional Group | Molecule | Typical Wavenumber (cm⁻¹) | Wavenumber in Complex (cm⁻¹) | Interpretation |

| O-H Stretch | Benzoic Acid | 2500-3300 (broad) | Absent | Disappearance indicates deprotonation of the carboxylic acid. |

| C=O Stretch | Benzoic Acid | ~1700 (sharp) | Absent | Disappearance indicates conversion of the carboxylic acid to a carboxylate ion. |

| N-H Stretch | Aniline | ~3350-3450 | Absent | Disappearance indicates protonation of the amino group. |

| N-H Stretch | Anilinium Ion | Not Applicable | 2800-3200 | Appearance confirms the formation of the anilinium cation. |

| COO⁻ Asymmetric Stretch | Benzoate Ion | Not Applicable | 1550-1610 | Appearance confirms the formation of the carboxylate anion. |

| COO⁻ Symmetric Stretch | Benzoate Ion | Not Applicable | 1385-1420 | Appearance confirms the formation of the carboxylate anion. |

FTIR spectroscopy is exceptionally sensitive to intermolecular forces, particularly hydrogen bonding. In the aniline-benzoic acid system, strong N-H⁺···O⁻ hydrogen bonds are formed between the anilinium cation and the benzoate anion. These interactions are the primary force holding the salt together in the crystal lattice.

The evidence for this strong hydrogen bonding is observed in the N-H stretching region of the anilinium ion. The bands are typically broad and shifted to lower frequencies compared to non-hydrogen-bonded N-H stretches. This broadening and red-shifting are direct consequences of the hydrogen bond, which weakens the N-H covalent bond and creates a range of vibrational environments. stmarys-ca.eduresearchgate.net

While solid-state analysis overwhelmingly points to the formation of anilinium benzoate, gas-phase studies can provide fundamental insights into the intrinsic properties of the aniline-benzoic acid pair, free from crystal packing effects. Gas-phase IR spectroscopy is a crucial tool for determining the preferred site of protonation in an isolated acid-base pair.

By recording the IR spectrum of the mass-selected complex in the gas phase, researchers can distinguish between a hydrogen-bonded neutral pair (C₆H₅NH₂···HOOCC₆H₅) and a proton-transferred ion pair (C₆H₅NH₃⁺···⁻OOCC₆H₅). The spectral signatures for these two forms are distinct. The neutral pair would exhibit a red-shifted O-H stretching vibration from the benzoic acid and relatively unperturbed N-H stretches from the aniline. In contrast, the ion pair would show the characteristic N-H⁺ stretching frequencies of the anilinium ion and the carboxylate (COO⁻) stretches of the benzoate ion, with a complete absence of the O-H stretch.

Studies on protonated aniline in the gas phase have identified the characteristic vibrational frequencies associated with its various isomers (para-, amino-, and ortho-protonated). nih.govresearchgate.net This data provides a benchmark for identifying the anilinium cation in a gas-phase complex with benzoate. The relative stability of the neutral versus the ionic form in the gas phase is governed by the difference between the proton affinity of the base (aniline) and the gas-phase acidity of the acid (benzoic acid). For the aniline/benzoic acid system, proton transfer is expected to be favorable, leading to the formation of the ion pair even in the absence of a stabilizing crystal lattice or solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, SSNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of aniline-benzoic acid derivatives in both solution and the solid state. It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C), allowing for unambiguous structural assignment.

¹H NMR: In solution, proton NMR provides clear evidence of proton transfer. The acidic proton of the benzoic acid carboxyl group, which typically appears as a broad singlet far downfield (>10 ppm), disappears from the spectrum of the complex. Simultaneously, a new broad signal corresponding to the -NH₃⁺ protons of the anilinium cation appears. The chemical shifts of the aromatic protons on both rings are also affected by the change in the electronic environment upon salt formation.

¹³C NMR: Carbon-13 NMR spectroscopy offers further confirmation of the structure. The most significant change occurs at the carboxyl carbon of benzoic acid. In its protonated form, this carbon resonates at approximately 167-172 ppm. rsc.orgresearchgate.net Upon deprotonation to form the benzoate anion in the complex, this signal shifts downfield. Conversely, the carbons of the aniline ring, particularly the carbon atom bonded to the nitrogen (C-ipso), experience a shift upon protonation of the amino group. The chemical shifts for the carbons in aniline are approximately C1=146.6, C2/6=115.2, C3/5=129.4, and C4=118.6 ppm. rsc.orgresearchgate.net These predictable shifts in the ¹³C spectrum provide a robust method for confirming the formation of anilinium benzoate.

Solid-State NMR (SSNMR): For analyzing the compound in its solid, crystalline form, solid-state NMR (SSNMR) is employed. SSNMR can distinguish between different crystalline forms (polymorphs) or cocrystals and salts. researchgate.netnih.gov By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution spectra of the solid material can be obtained. The ¹³C chemical shifts observed in the SSNMR spectrum can confirm the presence of the carboxylate and anilinium ions in the crystal lattice. Furthermore, SSNMR can determine the number of crystallographically independent molecules in the asymmetric unit, providing information that is complementary to X-ray diffraction data. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shift Data (ppm)

| Compound/Ion | Carbon Atom | Representative Chemical Shift (δ) in ppm |

| Benzoic Acid | Carboxyl (C=O) | ~167-172 |

| Benzoate Ion | Carboxylate (COO⁻) | ~172-178 |

| Aniline | C-1 (C-N) | ~146.6 |

| Aniline | C-2/C-6 | ~115.2 |

| Aniline | C-4 | ~118.6 |

| Anilinium Ion | C-1 (C-N) | Shifted from aniline value |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Crystallographic Techniques for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the solid-state structure of crystalline materials, providing precise information about bond lengths, bond angles, and crystal packing. The crystal structure of benzoic acid has been extensively studied and redetermined with high precision using X-ray diffraction at room temperature. iaea.org These studies reveal that benzoic acid molecules form centrosymmetric dimers in the solid state, linked by a pair of strong hydrogen bonds between their carboxyl groups. iaea.orgresearchgate.net

Single-crystal X-ray diffraction has also been used to determine the structures of various derivatives, such as 4-(3-Chloroanilino)benzoic acid. iucr.org In this derivative, the molecules also pair up to form acid-acid dimers via O–H···O hydrogen bonds. iucr.org The dihedral angle between the two aromatic rings is a key structural feature. iucr.org

X-ray powder diffraction (XRPD) is a complementary technique used for phase identification and characterization of polycrystalline materials. units.it It is particularly useful for routine characterization and for differentiating between polymorphs or solvatomorphs of a compound. units.it For a compound like aniline;benzoic acid, XRD would be essential to confirm the formation of a salt or co-crystal and to determine its precise three-dimensional structure, including the nature of the hydrogen bonding between the aniline's amino group and the benzoic acid's carboxyl group.

| Parameter | Value |

|---|---|

| Chemical Formula | C13H10ClNO2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.8865 (2) |

| b (Å) | 10.31441 (18) |

| c (Å) | 11.0885 (2) |

| β (°) | 113.817 (3) |

| Volume (ų) | 1139.08 (5) |

| Z | 4 |

Co-crystal and Salt Structural Characterization

The interaction between aniline and benzoic acid can result in the formation of either a salt or a co-crystal, a distinction primarily determined by the transfer of a proton from the carboxylic acid group of benzoic acid to the amino group of aniline. In the solid state, the boundary between salt and co-crystal formation can be energetically subtle researchgate.net.

In the case of anilinium benzoate, a salt is formed. The crystal structure involves the anilinium cation ([C₆H₅NH₃]⁺) and the benzoate anion ([C₆H₅COO]⁻). A specific example is the compound anilinium benzoate benzoic acid, which crystallizes in the monoclinic space group P 1 21/n 1 nih.gov. The structure is a network of these ions and neutral benzoic acid molecules connected by a system of intermolecular hydrogen bonds nih.govrsc.org.

Co-crystals, in contrast, are formed from neutral components connected by non-covalent interactions. A common and robust interaction in systems involving carboxylic acids and nitrogen-containing heterocyclic compounds is the formation of a carboxylic acid/heterocyclic nitrogen heterosynthon dergipark.org.trnih.gov. In the aniline-benzoic acid system, this would involve a hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom of the aniline. These synthons are fundamental in directing the self-assembly and crystallization of the components into a defined supramolecular structure researchgate.netnih.gov.

The crystal packing in these structures is further stabilized by various intermolecular interactions, including strong hydrogen bonds between the anilinium cations and the carboxylate anions, which can form extensive networks rsc.org.

Table 1: Crystallographic Data for Anilinium Benzoate Benzoic Acid

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₂₀H₁₉NO₄ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/n 1 | nih.gov |

| a (Å) | 6.5265 | nih.gov |

| b (Å) | 18.4160 | nih.gov |

| c (Å) | 14.9966 | nih.gov |

| β (°) | 93.5180 | nih.gov |

Hirshfeld Surface Analysis for Intermolecular Interactions

For compounds structurally related to aniline and benzoic acid, Hirshfeld analysis reveals the predominance of specific interactions. The most significant contributions to crystal packing typically come from H···H, C···H/H···C, and O···H/H···O interactions nih.goviucr.orgnih.gov. Red regions on the d_norm mapped surface indicate close contacts, such as strong hydrogen bonds (e.g., O—H⋯O or N—H⋯O), which are shorter than the sum of the van der Waals radii nih.goviucr.orgmdpi.com.

In a crystal of a 4-aminobenzoic acid derivative, a compound related to the aniline-benzoic acid system, the analysis quantified the contributions of various interactions to the Hirshfeld surface. nih.goviucr.org. These quantitative insights are crucial for understanding the forces that govern the supramolecular assembly of the crystal nih.goviucr.org.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound (4-{[(anthracen-9-yl)methyl]amino}benzoic acid)

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 47.9% | nih.goviucr.org |

| C···H/H···C | 34.2% | nih.goviucr.org |

| O···H/H···O | 13.7% | nih.goviucr.org |

Conformational Isomerism in Solid State

Studies on co-crystals of aniline and benzoic acid derivatives show that multiple independent molecules can exist in the asymmetric unit, each with slight conformational differences nih.gov. For the benzoic acid moiety, variations are often observed in the twist of the carboxylic acid group relative to the plane of the benzene (B151609) ring nih.gov. For instance, in one such co-crystal, the torsion angles defining this twist were found to be 167.62 (17)° and 174.54 (17)° for two independent molecules nih.gov.

Similarly, the aniline derivative can show conformational flexibility. The dihedral angle between the plane of the phenyl ring and the plane of the substituent group is a key conformational parameter nih.gov. In one study, these dihedral angles were 1.51 (5)° and 6.25 (6)° in the co-crystal, indicating nearly planar conformations, which differed significantly from the more twisted conformations found in the structure of the pure aniline derivative nih.gov. In another complex involving an aniline moiety, the dihedral angle between the aniline and another aromatic system was 81.36 (8)° nih.goviucr.org. These variations highlight the influence of the crystal environment and intermolecular interactions on molecular conformation.

Polymorphism and Crystal Habit Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The study of polymorphism in the aniline-benzoic acid system can be informed by research on its constituent components and closely related analogues, such as p-aminobenzoic acid (PABA).

PABA is known to crystallize in at least two polymorphic forms, designated α and β ul.ieresearchgate.netdiva-portal.org. The α-polymorph typically appears as long, fibrous needles, while the β-polymorph forms prisms ul.ieresearchgate.netdiva-portal.org. The formation of a specific polymorph is influenced by factors such as the solvent used for crystallization and the cooling rate ul.iediva-portal.org. The α-form is often kinetically favored because its structure is governed by carboxylic acid dimers that are believed to form readily in solution ul.ieresearchgate.net. The β-form, on the other hand, can be obtained through slow cooling in specific solvents like water and ethyl acetate ul.ieresearchgate.netdiva-portal.org.